

(Z)-Metominostrobin chemical structure and properties

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Compound of Interest

Compound Name: (Z)-Metominostrobin

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(Z)-Metominostrobin: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **(Z)-Metominostrobin**, a broad-spectrum strobilurin fungicide. It is intended for researchers, scientists, and professionals involved in drug development and crop protection.

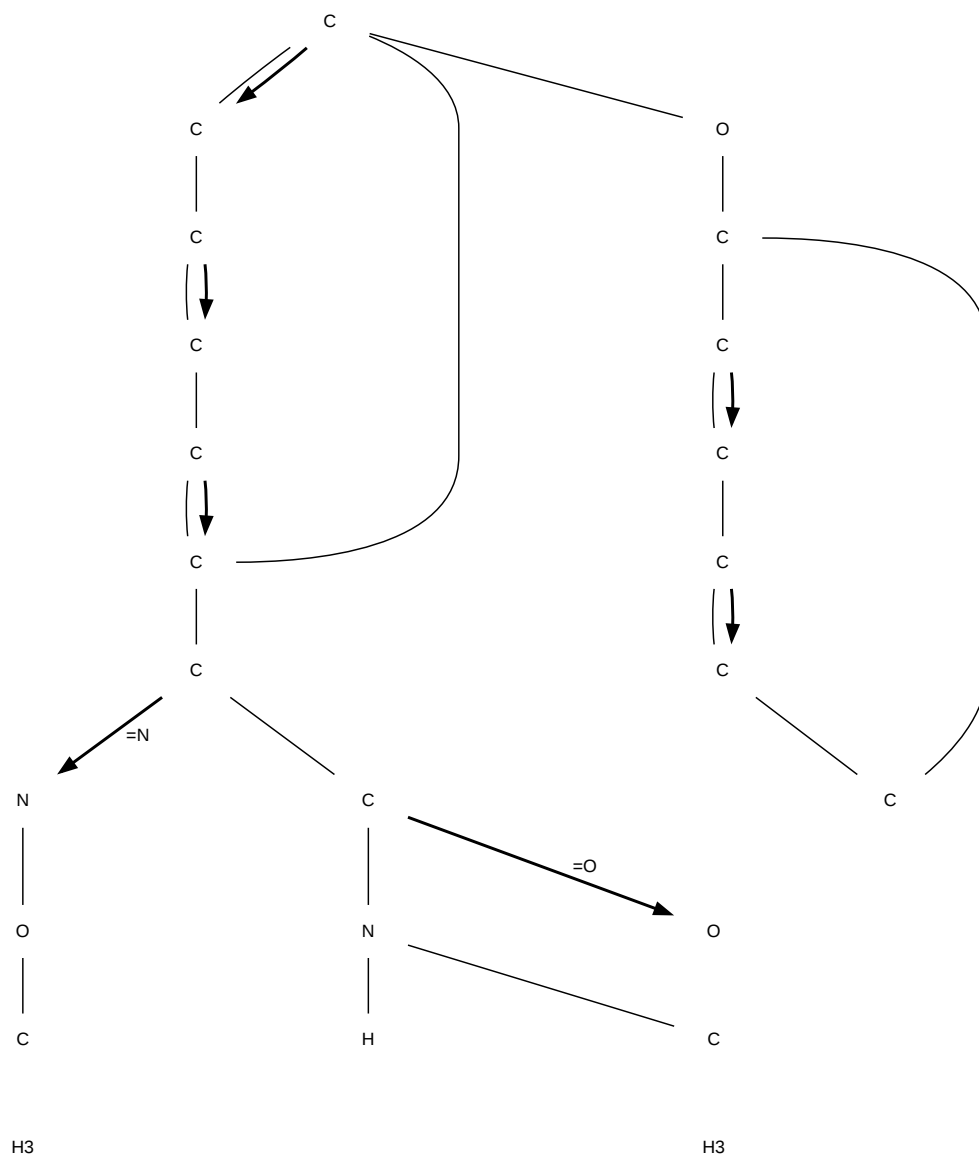
Chemical Structure and Properties

(Z)-Metominostrobin, systematically named (2Z)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is a synthetic fungicide belonging to the strobilurin class.^[1] Its chemical structure is characterized by a toxophore derived from the naturally occurring strobilurins, which is responsible for its potent fungicidal activity.

Chemical Identifiers:

- IUPAC Name: (2Z)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide^[1]
- CAS Number: 133408-51-2^[1]
- Molecular Formula: C₁₆H₁₆N₂O₃^[1]
- Molecular Weight: 284.31 g/mol ^[1]

Below is a 2D diagram of the chemical structure of **(Z)-Metominostrobin**.



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Chemical structure of **(Z)-Metominostrobin**.

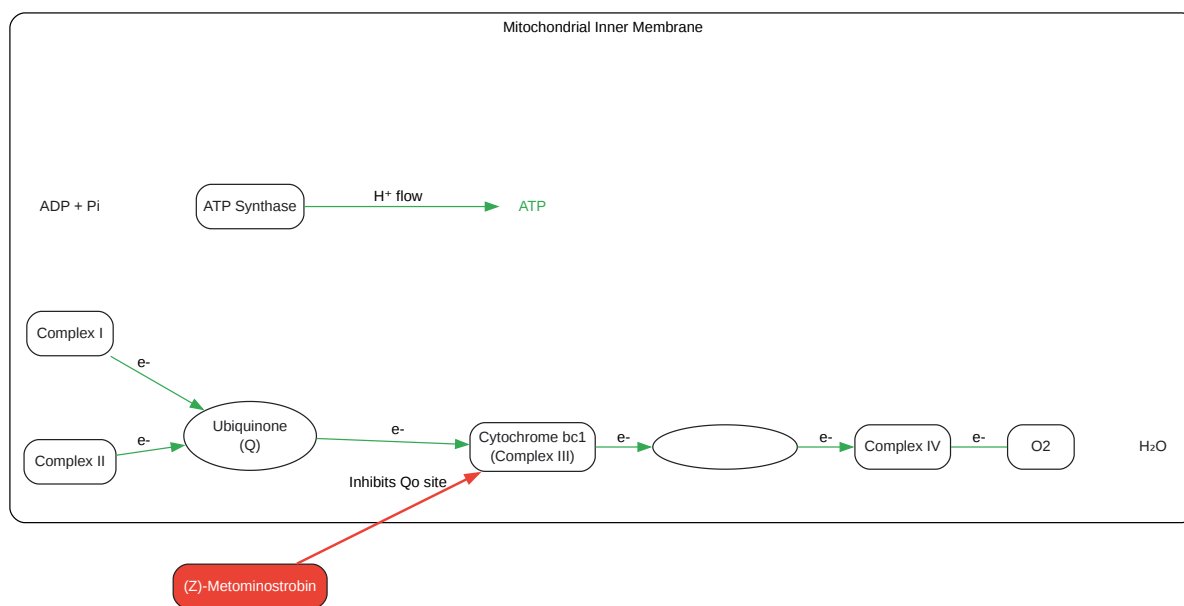
Physicochemical Properties

A summary of the key physicochemical properties of **(Z)-Metominostrobin** is presented in the table below.

Property	Value	Reference
Melting Point	87-89 °C	[2]
107-111 °C	[3]	
Boiling Point	81-82 °C (for a solution in acetonitrile)	[4]
Water Solubility	128 mg/L (at 20 °C)	[5]
Completely soluble (as a solution in acetonitrile)	[4]	
Vapor Pressure	0.018 mPa (at 20 °C)	[5][6]
Octanol-Water Partition Coefficient (log P)	2.5	

Mode of Action and Fungicidal Spectrum

(Z)-Metominostrobin is a Quinone outside Inhibitor (QoI) fungicide.[5] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This disruption of electron transfer prevents ATP synthesis, ultimately leading to fungal cell death.



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Mode of action of **(Z)-Metominostrobin**.

(Z)-Metominostrobin exhibits broad-spectrum fungicidal activity against a wide range of pathogenic fungi, particularly in major crops. It is effective against pathogens from the Ascomycota, Basidiomycota, Deuteromycota, and Oomycota classes.

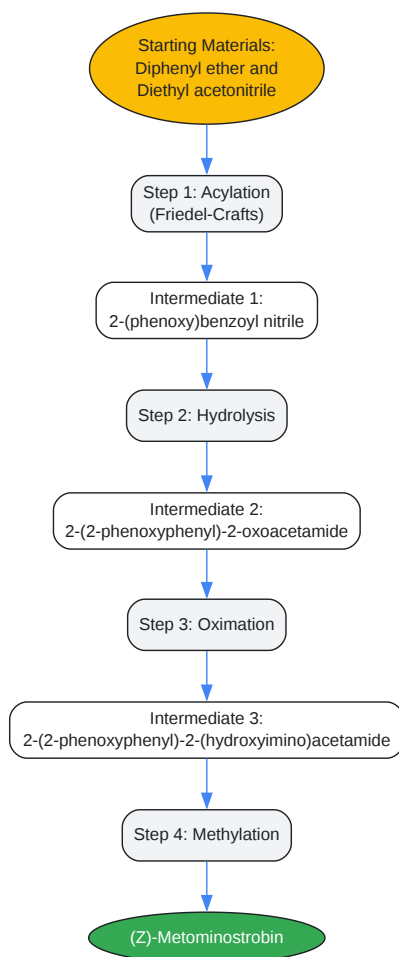
Target Pathogens and Crops:

Crop	Target Disease	Pathogen
Rice	Rice Blast	Pyricularia oryzae
Sheath Blight	Rhizoctonia solani	Blumeria graminis
Wheat	Powdery Mildew	
Rusts	Puccinia spp.	
Soybeans	Rust	Phakopsora pachyrhizi
Frogeye Leaf Spot	Cercospora soja	Various fungi
Cotton	Boll Rot Complex	
Kidney Beans	Anthraxnose	
Corn	Gray Leaf Spot	Cercospora zeae-maydis

Experimental Protocols

Synthesis of (Z)-Metominostrobin

The synthesis of **(Z)-Metominostrobin** can be achieved through a multi-step process, as outlined in various patents.[\[2\]](#)[\[7\]](#) A general laboratory-scale synthetic route is described below.



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Synthetic pathway of **(Z)-Metominostrobin**.

Step 1: Synthesis of 2-(phenoxy)benzoyl nitrile

- In a reaction vessel, combine diphenyl ether and diethyl acetonitrile.
- Perform a Friedel-Crafts acylation reaction using a suitable Lewis acid catalyst (e.g., AlCl_3).
- The reaction mixture is typically stirred at a controlled temperature until the reaction is complete.
- The product, 2-(phenoxy)benzoyl nitrile, is then isolated and purified.

Step 2: Synthesis of 2-(2-phenoxyphenyl)-2-oxoacetamide

- The 2-(phenoxy)benzoyl nitrile from the previous step is subjected to hydrolysis under acidic or basic conditions.
- For example, reacting with 6N hydrochloric acid at room temperature for approximately 24 hours.^[2]
- The resulting 2-(2-phenoxyphenyl)-2-oxoacetamide is then extracted and purified.

Step 3: Synthesis of 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide

- The keto-amide from Step 2 is reacted with hydroxylamine sulfate in a suitable solvent like toluene.
- The reaction is typically carried out at an elevated temperature (e.g., 70°C) for several hours.^[7]
- The oxime product is then isolated and purified.

Step 4: Synthesis of **(Z)-Metominostrobin**

- The oxime from Step 3 is methylated using a methylating agent such as dimethyl sulfate in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a solvent like toluene.^[2]
- The reaction is typically carried out at room temperature.

- The final product, **(Z)-Metominostrobin**, is then purified using techniques such as column chromatography.

Analytical Methodology for Residue Analysis

The determination of **(Z)-Metominostrobin** residues in environmental and agricultural samples is crucial for regulatory and safety purposes. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for its quantification.

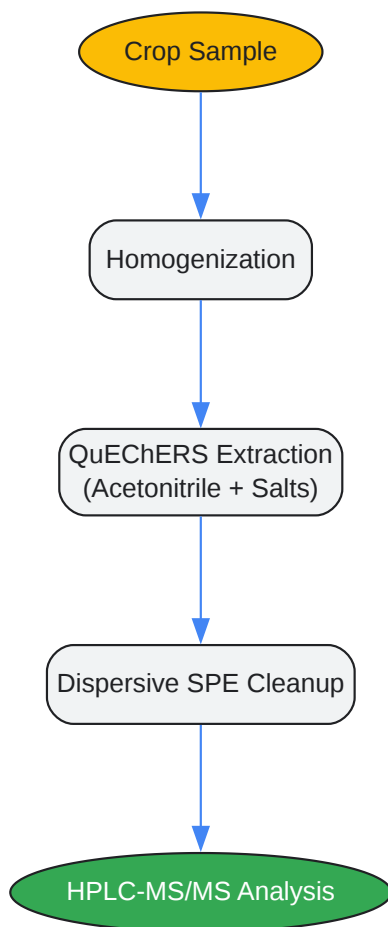
Sample Preparation (QuEChERS Method) A widely used method for pesticide residue extraction from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

- **Homogenization:** A representative sample (e.g., 10-15 g of crop material) is homogenized.
- **Extraction:** The homogenized sample is mixed with acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- **Centrifugation:** The mixture is centrifuged to separate the layers.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components.
- **Centrifugation and Filtration:** The mixture is centrifuged again, and the supernatant is filtered before analysis.

HPLC-MS/MS Analysis

- **Chromatographic Column:** A C18 reversed-phase column is typically used for separation.
- **Mobile Phase:** A gradient elution with a mixture of water (often with a formic acid or ammonium formate additive) and an organic solvent like methanol or acetonitrile.
- **Ionization:** Electrospray ionization (ESI) in positive ion mode is commonly employed.

- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for **(Z)-Metominostrobin** are monitored for quantification and confirmation.



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Workflow for **(Z)-Metominostrobin** residue analysis.

Impact on Fungal Signaling Pathways

The primary mode of action of **(Z)-Metominostrobin** is the direct inhibition of the mitochondrial electron transport chain. However, this disruption of cellular energy production can have downstream effects on various cellular signaling pathways.

- **Oxidative Stress Response:** Inhibition of mitochondrial respiration can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress within the fungal cell. This can activate cellular defense mechanisms, including the expression of antioxidant enzymes. Fungi have evolved complex signaling networks, such as the high-osmolarity glycerol (HOG) pathway and transcription factors like Yap1 and Skn7, to respond to oxidative stress.[8][9] While direct interaction of **(Z)-Metominostrobin** with these pathways has not been extensively documented, the induced oxidative stress is likely to trigger these response mechanisms.

Further research is needed to fully elucidate the broader impact of **(Z)-Metominostrobin** on other fungal signaling cascades, such as those involved in cell wall integrity, morphogenesis, and virulence. Understanding these secondary effects could provide insights into potential synergistic fungicidal combinations and strategies to mitigate the development of resistance.

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